
Dibutylammonium isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutylammonium isobutyrate is a chemical compound with the molecular formula C12H27NO2. It is an ionic liquid, which means it is composed entirely of ions and remains in a liquid state at relatively low temperatures. Ionic liquids like this compound are known for their unique properties, such as low vapor pressure, high thermal stability, and excellent conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutylammonium isobutyrate can be synthesized through a neutralization reaction between dibutylamine and isobutyric acid. The reaction typically involves mixing equimolar amounts of dibutylamine and isobutyric acid in a suitable solvent, followed by heating the mixture to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Dibutylammonium isobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Dibutylamine oxide.
Reduction: Dibutylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dibutylammonium isobutyrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutylammonium isobutyrate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can influence the solubility, stability, and reactivity of other compounds in the system. The specific pathways involved depend on the application and the nature of the other components in the system .
Comparison with Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
Comparison: Dibutylammonium isobutyrate is unique due to its branched isobutyrate group, which imparts different physical and chemical properties compared to its linear counterparts. For example, it may exhibit different solubility and viscosity characteristics, making it suitable for specific applications where other dibutylammonium salts may not be as effective .
Properties
CAS No. |
94005-96-6 |
|---|---|
Molecular Formula |
C12H27NO2 |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-butylbutan-1-amine;2-methylpropanoic acid |
InChI |
InChI=1S/C8H19N.C4H8O2/c1-3-5-7-9-8-6-4-2;1-3(2)4(5)6/h9H,3-8H2,1-2H3;3H,1-2H3,(H,5,6) |
InChI Key |
LFOILQFZRLMLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCC.CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


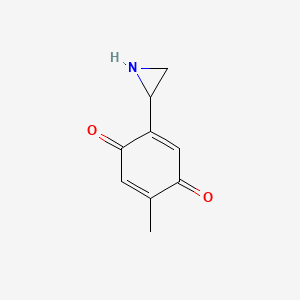
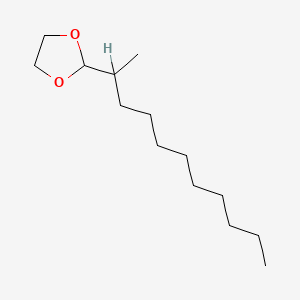
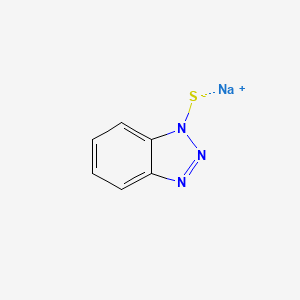
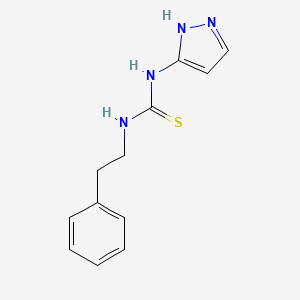
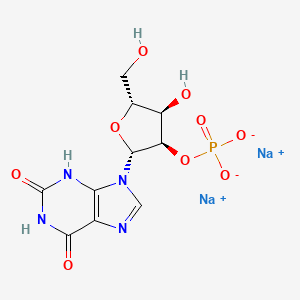
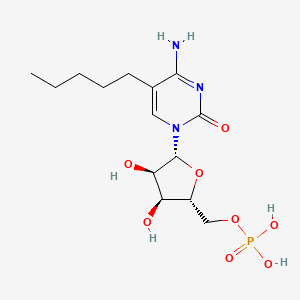
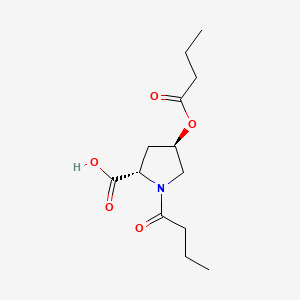
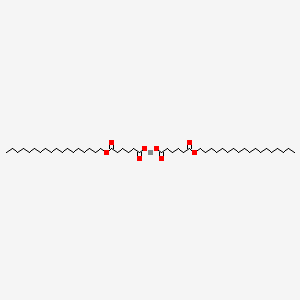
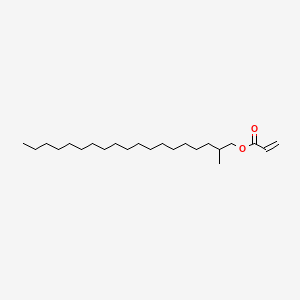

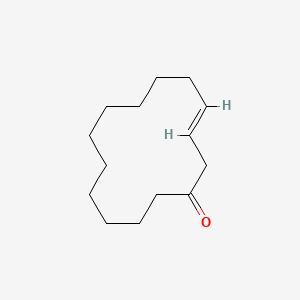
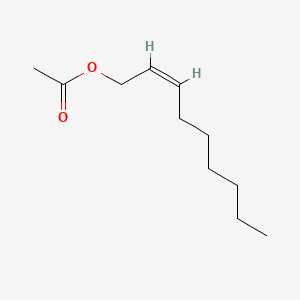

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
